REACTION_CXSMILES
|
[CH:1]1([C:4]2[N:9]=[C:8]([Cl:10])[C:7]([N+:11]([O-])=O)=[C:6]([Cl:14])[N:5]=2)[CH2:3][CH2:2]1>[Ni].C(O)C>[CH:1]1([C:4]2[N:5]=[C:6]([Cl:14])[C:7]([NH2:11])=[C:8]([Cl:10])[N:9]=2)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction product is first extracted with methylenechloride
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in cyclohexane
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NC(=C(C(=N1)Cl)N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |